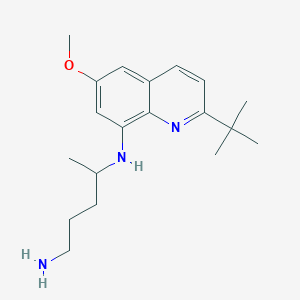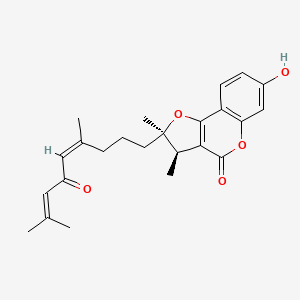
Phenstatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenstatin is a synthetic compound known for its potent anticancer properties. It is a derivative of combretastatin A-4, a natural product isolated from the bark of the African bush willow tree, Combretum caffrum. This compound exhibits strong cytotoxicity and antitubulin activity, making it a valuable candidate in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenstatin can be synthesized through a multi-step process. One common method involves the following steps :
Starting Materials: 2-chloro-5-iodobenzoic acid and substituted benzene.
Step 1: The initial step involves the formation of an intermediate by reacting 2-chloro-5-iodobenzoic acid with a suitable reagent.
Step 2: The intermediate is then subjected to a coupling reaction with substituted benzene under specific conditions.
Step 3: The final product, this compound, is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific substituents on the benzene ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzene ring.
Scientific Research Applications
Phenstatin has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound in the study of tubulin polymerization inhibitors.
Biology: It is employed in cell biology research to investigate its effects on microtubule dynamics and cell division.
Medicine: this compound’s potent anticancer properties make it a valuable candidate for developing new cancer therapies. It has shown efficacy against various cancer cell lines, including liver and lung cancer.
Industry: this compound and its derivatives are explored for potential use in pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Phenstatin exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division . By binding to the colchicine binding site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes this compound a potent antimitotic agent with significant anticancer activity.
Comparison with Similar Compounds
Phenstatin is structurally and functionally similar to other tubulin inhibitors, such as combretastatin A-4 and colchicine . this compound exhibits greater stability compared to combretastatin A-4, which is known to be unstable in vivo. This stability enhances this compound’s potential as a therapeutic agent. Similar compounds include:
Combretastatin A-4: A natural product with potent antitubulin activity.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Indole-linked chalcones: Synthetic compounds with similar mechanisms of action and anticancer properties.
This compound’s unique combination of stability and potent anticancer activity distinguishes it from other tubulin inhibitors, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |
InChI Key |
HSLFWBPRHXGUAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Synonyms |
phenstatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


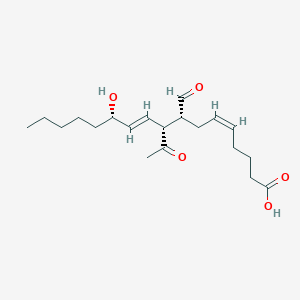
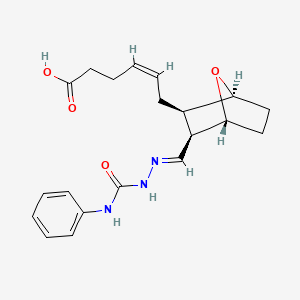
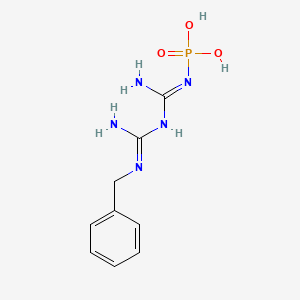
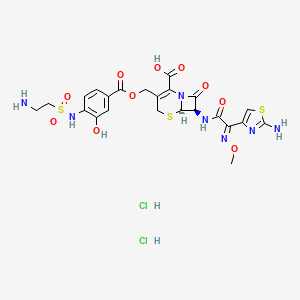
![N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide](/img/structure/B1242377.png)
![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)

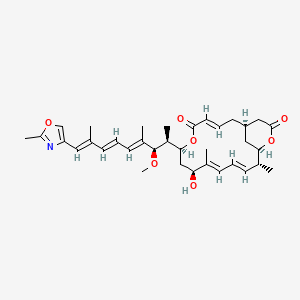
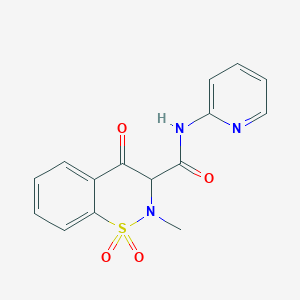

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid](/img/structure/B1242388.png)

